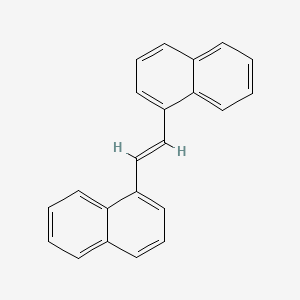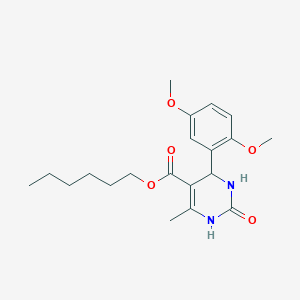
trans-1,2-Di(1-naphthyl)ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,2-Di(1-naphthyl)ethylene: is an organic compound with the molecular formula C22H16. It is a derivative of ethylene where the hydrogen atoms are replaced by 1-naphthyl groups. This compound is known for its unique photophysical properties and is often used in photochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Di(1-naphthyl)ethylene can be achieved through various methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-1,2-Di(1-naphthyl)ethylene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur due to the presence of the naphthyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated naphthyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-1,2-Di(1-naphthyl)ethylene is used in photochemical studies due to its unique photophysical properties . It is often studied for its luminescence and photostability.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of trans-1,2-Di(1-naphthyl)ethylene in photochemical reactions involves the absorption of light, leading to an excited state. This excited state can then undergo various photophysical processes, such as fluorescence or phosphorescence . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent energy transfer processes.
Comparación Con Compuestos Similares
trans-1,2-Di(2-naphthyl)ethylene: Similar in structure but with 2-naphthyl groups instead of 1-naphthyl groups.
cis-1,2-Di(1-naphthyl)ethylene: The cis isomer of the compound.
1,2-Di(1-naphthyl)ethane: A saturated derivative of the compound.
Uniqueness: trans-1,2-Di(1-naphthyl)ethylene is unique due to its specific photophysical properties, which differ from its isomers and other similar compounds. The position of the naphthyl groups and the trans configuration contribute to its distinct behavior in photochemical reactions.
Propiedades
Fórmula molecular |
C22H16 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-[(E)-2-naphthalen-1-ylethenyl]naphthalene |
InChI |
InChI=1S/C22H16/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H/b16-15+ |
Clave InChI |
REPGVFBGPZJLJD-FOCLMDBBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705560.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705566.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11705572.png)
![4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11705574.png)
![4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11705581.png)
![9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11705586.png)

![N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11705596.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide](/img/structure/B11705618.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11705620.png)

![N-{4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}acetamide](/img/structure/B11705637.png)

